Vercirnon Sodium vs. CCR Family Panel: Quantified Selectivity Profile Across 14 Chemokine Receptors
Vercirnon sodium demonstrates high selectivity for CCR9 over a comprehensive panel of related human chemokine receptors, a key differentiator from earlier-generation, less selective chemokine receptor antagonists. In standardized in vitro counter-screening assays, vercirnon sodium exhibited IC50 values exceeding 10 μM against CCR1, CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR10, CCR11, CCR12, CX3CR1, CX3CR2, CX3CR3, CX3CR4, CX3CR5, CX3CR6, and CX3CR7 [1][2]. This represents a selectivity index of at least 1852-fold for the primary target CCR9 (based on the lower IC50 of 5.4 nM for calcium mobilization) compared to the nearest off-target chemokine receptor [1].
| Evidence Dimension | Receptor selectivity profile (IC50 values) |
|---|---|
| Target Compound Data | CCR9 IC50: 5.4 nM (Ca2+ mobilization), 3.4 nM (chemotaxis) [1] |
| Comparator Or Baseline | CCR1-12 and CX3CR1-7: IC50 >10 μM for all receptors tested [1][2] |
| Quantified Difference | Minimum selectivity index >1852-fold (10,000 nM / 5.4 nM = 1852) over all other chemokine receptors in the panel |
| Conditions | Human recombinant chemokine receptors expressed in appropriate cell lines; functional assays measuring inhibition of cognate ligand-induced calcium mobilization or chemotaxis |
Why This Matters
Procurement of vercirnon sodium is justified when experimental designs require a CCR9 antagonist with a rigorously documented, broad selectivity profile across the entire chemokine receptor family, minimizing confounding off-target effects that compromise interpretation in complex biological systems.
- [1] Walters MJ, Wang Y, Lai N, et al. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease. J Pharmacol Exp Ther. 2010;335(1):61-69. View Source
- [2] MedChemExpress. Vercirnon sodium (GSK-1605786 sodium) Product Datasheet. View Source
